molecular formula C9H5BrOS B109403 5-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 16296-72-3

5-Bromobenzo[b]thiophene-3-carbaldehyde

Cat. No. B109403
CAS RN: 16296-72-3
M. Wt: 241.11 g/mol
InChI Key: LQLMHAYNFMAEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromobenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 242.12 . It is used as a basic skeleton in the synthesis of medicine, pesticides, and functional materials .


Synthesis Analysis

The synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde involves several methods. One of the methods includes the reaction of chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . Another method involves the reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .


Molecular Structure Analysis

The InChI code for 5-Bromobenzo[b]thiophene-3-carbaldehyde is 1S/C9H6BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5,12H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.


Chemical Reactions Analysis

The compound undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.12 . The storage temperature is between 28°C .

Scientific Research Applications

Mass Spectroscopy Analysis

5-Bromobenzo[b]thiophene-3-carbaldehyde has been a subject of mass spectroscopic studies. In a study by Neidlein et al. (1977), mass spectra of related compounds like 2-bromobenzo[b]thiophene-3-carbaldehyde were analyzed, providing insights into potential mass decay schemes Neidlein, Heid, & Hotzel, 1977.

Synthesis and Reactions

A variety of synthesis and reaction studies involve derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde. For instance, Drewry and Scrowston (1969) explored the bromination and Vilsmeier-Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one, a process that could relate to similar compounds Drewry & Scrowston, 1969. Additionally, Dickinson and Iddon (1971) investigated the synthesis and reactions of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which provides insights into handling similar bromo compounds Dickinson & Iddon, 1971.

Pharmaceutical Research

In pharmaceutical research, compounds like 5-Bromobenzo[b]thiophene-3-carbaldehyde are used to create libraries of compounds for testing. Tréguier et al. (2014) synthesized a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, potentially including derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde, for antitubulin agent evaluation Tréguier et al., 2014.

Chemical Synthesis Techniques

Various studies have explored the chemical synthesis techniques involving derivatives of 5-Bromobenzo[b]thiophene-3-carbaldehyde. For example, Datta and De (1989) worked on the synthesis of 5-substituted benzo[b]thiophene derivatives, a process that can be related to the synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde derivatives Datta & De, 1989.

Advanced Chemical Properties

Research on advanced chemical properties and reactions involving similar compounds provides a deeper understanding of 5-Bromobenzo[b]thiophene-3-carbaldehyde. Studies like those by Cooper and Scrowston (1972) on the nitration of 3-bromo-2-methylbenzo[b]thiophen contribute to this understanding Cooper & Scrowston, 1972.

Future Directions

The compound is used as a basic skeleton in the synthesis of medicine, pesticides, and functional materials . Therefore, its future directions are likely to be influenced by developments in these fields. It may also find new applications as a result of ongoing research.

properties

IUPAC Name

5-bromo-1-benzothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLMHAYNFMAEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428726
Record name 5-Bromobenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[b]thiophene-3-carbaldehyde

CAS RN

16296-72-3
Record name 5-Bromobenzo[b]thiophene-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Bromobenzothiophene (1.60 g, 7.51 mmol) and dichloromethyl methyl ether (1.29 g, 11.3 mmol) were dissolved in anhydrous 1,2-dichloroethane (75 mL). Titanium tetrachloride (2.14 g, 11.3 mmol) was added, turning the solution dark. After one hour at room temperature, the reaction was poured into a mixture of saturated aqueous NaHCO3 and ice. The mixture was stirred for about 30 minutes and then was extracted with DCM (2×100 mL). The extracts were concentrated and chromatographed (0 to 5% ethyl acetate in hexane) to yield 5-bromo-benzo[b]thiophene-3-carbaldehyde (1.32 g). The 5-bromobenzothiophene-3-carboxaldehyde (1.20 g, 4.98 mmol) and sulfamide (4.0 g, 42 mmol) were combined in anhydrous ethanol (25 mL) and heated to reflux for three days. The reaction was cooled to room temperature and sodium borohydride (0.207 g, 5.47 mmol) was added. After five hours, water (50 ml) was added and the solution was extracted with chloroform (3×50 mL). The extracts were concentrated, suspended in a minimal amount of DCM, and filtered to provide the title compound as a yellow solid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.14 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromobenzo[b]thiophene-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromobenzo[b]thiophene-3-carbaldehyde
Reactant of Route 3
5-Bromobenzo[b]thiophene-3-carbaldehyde
Reactant of Route 4
5-Bromobenzo[b]thiophene-3-carbaldehyde
Reactant of Route 5
5-Bromobenzo[b]thiophene-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromobenzo[b]thiophene-3-carbaldehyde

Citations

For This Compound
1
Citations
N Tani, RO Juvonen, H Raunio, M Fashe… - Bioorganic & medicinal …, 2014 - Elsevier
Inhibition of CYP2A6-mediated nicotine metabolism can reduce cigarette smoking. We sought potent and selective CYP2A6 inhibitors to be used as leads for drugs useful in smoking …
Number of citations: 16 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.